molecular formula C27H35Br2N3S B13771550 Benzamidine, N-(p-((2-(diisopropylamino)ethyl)thio)phenyl)-N'-phenyl-, dihydrochloride CAS No. 80784-95-8

Benzamidine, N-(p-((2-(diisopropylamino)ethyl)thio)phenyl)-N'-phenyl-, dihydrochloride

Cat. No.: B13771550
CAS No.: 80784-95-8
M. Wt: 593.5 g/mol
InChI Key: CXICPDHLXRKZQH-UHFFFAOYSA-N
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Description

Benzamidine, N-(p-((2-(diisopropylamino)ethyl)thio)phenyl)-N’-phenyl-, dihydrochloride is a complex organic compound known for its unique chemical structure and properties. It is a derivative of benzamidine, which is an organic compound with the formula C6H5C(NH)NH2. Benzamidine itself is a white solid that is slightly soluble in water and is often used as a hydrochloride salt .

Preparation Methods

The synthesis of Benzamidine, N-(p-((2-(diisopropylamino)ethyl)thio)phenyl)-N’-phenyl-, dihydrochloride involves multiple steps. The general synthetic route includes the reaction of benzamidine with various haloketones to form 2,4-disubstituted imidazoles . The specific reaction conditions and industrial production methods for this compound are not widely documented, but typically involve standard organic synthesis techniques such as condensation reactions, purification, and crystallization.

Chemical Reactions Analysis

Benzamidine derivatives, including Benzamidine, N-(p-((2-(diisopropylamino)ethyl)thio)phenyl)-N’-phenyl-, dihydrochloride, undergo various types of chemical reactions:

Mechanism of Action

The mechanism of action of Benzamidine, N-(p-((2-(diisopropylamino)ethyl)thio)phenyl)-N’-phenyl-, dihydrochloride involves its role as a competitive inhibitor. It binds to the active site of enzymes such as trypsin, preventing the substrate from binding and thus inhibiting the enzyme’s activity . This interaction is crucial in various biochemical processes and pharmaceutical applications.

Comparison with Similar Compounds

Benzamidine, N-(p-((2-(diisopropylamino)ethyl)thio)phenyl)-N’-phenyl-, dihydrochloride can be compared with other benzamidine derivatives:

These compounds share similar core structures but differ in their substituents and specific applications, highlighting the uniqueness of Benzamidine, N-(p-((2-(diisopropylamino)ethyl)thio)phenyl)-N’-phenyl-, dihydrochloride in its specific uses and properties.

Properties

CAS No.

80784-95-8

Molecular Formula

C27H35Br2N3S

Molecular Weight

593.5 g/mol

IUPAC Name

2-[4-[anilino(phenyl)methylidene]azaniumylphenyl]sulfanylethyl-di(propan-2-yl)azanium;dibromide

InChI

InChI=1S/C27H33N3S.2BrH/c1-21(2)30(22(3)4)19-20-31-26-17-15-25(16-18-26)29-27(23-11-7-5-8-12-23)28-24-13-9-6-10-14-24;;/h5-18,21-22H,19-20H2,1-4H3,(H,28,29);2*1H

InChI Key

CXICPDHLXRKZQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH+](CCSC1=CC=C(C=C1)[NH+]=C(C2=CC=CC=C2)NC3=CC=CC=C3)C(C)C.[Br-].[Br-]

Origin of Product

United States

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